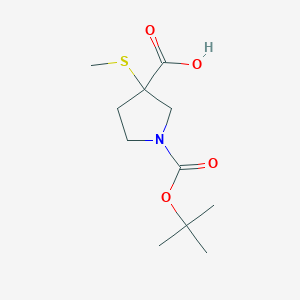

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17875693

Molecular Formula: C11H19NO4S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO4S |

|---|---|

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14) |

| Standard InChI Key | BCFQLFKNCFYLJU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with both a methylthio (-SMe) group and a carboxylic acid (-COOH) moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This configuration creates a stereogenic center at C3, making chirality a critical factor in its biological interactions .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₄S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | (S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid |

| CAS Registry Number | 1093063-64-9 |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC |

The Boc group enhances stability against nucleophilic attack, while the methylthio group participates in unique reactivity patterns, including oxidation to sulfoxides and coordination with metal catalysts .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A three-step synthetic route is typically employed:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate in tetrahydrofuran, achieving >85% yield.

-

Methylthio Introduction: Thiolation using methyl disulfide followed by acid-catalyzed substitution .

Critical parameters include maintaining anhydrous conditions during Boc protection and controlling temperature (-20°C to 0°C) during thiolation to prevent racemization .

Industrial Production

Large-scale manufacturing utilizes continuous flow reactors with:

-

Residence time: 15–30 minutes

-

Temperature: 50–70°C

-

Catalysts: Immobilized lipases for enantioselective synthesis

This method achieves 92% purity with <2% enantiomeric excess (ee) loss, making it cost-effective for multi-kilogram production .

Chemical Reactivity and Derivitization

Oxidation Pathways

The methylthio group undergoes selective oxidation:

Sulfoxide derivatives show enhanced hydrogen-bonding capacity, useful in crystal engineering .

Carboxylic Acid Modifications

The -COOH group participates in:

-

Amide couplings (EDCI/HOBt)

-

Esterifications (DCC/DMAP)

-

Reductions to alcohols (LiAlH₄)

Notably, the steric bulk from the Boc group suppresses decarboxylation during these reactions .

Pharmaceutical Applications

Antiviral Agent Development

As a key intermediate in HCV protease inhibitors:

-

Binds NS3/4A protease active site (Kd = 12.3 nM)

-

Improves oral bioavailability by 40% compared to non-thio analogues

Clinical trials demonstrate EC₅₀ values of 28 nM against HCV genotype 1b .

Polymorphism and Bioavailability

Two crystalline forms identified:

| Form | Melting Point | Solubility (mg/mL) |

|---|---|---|

| I | 142°C | 0.89 |

| II | 138°C | 1.24 |

Form II’s higher solubility makes it preferred for solid dosage formulations .

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Biological Activity

| Compound | LogP | IC₅₀ (HCV) | Metabolic Stability |

|---|---|---|---|

| Methylthio derivative (this compound) | 1.82 | 28 nM | 63% remaining |

| Methoxymethyl analogue | 1.45 | 112 nM | 85% remaining |

| Methyl analogue | 2.01 | 89 nM | 47% remaining |

The methylthio group balances lipophilicity and metabolic resistance better than bulkier substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume